molecular formula C18H26N2O4S B4613445 ethyl 5-acetyl-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate

ethyl 5-acetyl-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate

Cat. No.: B4613445
M. Wt: 366.5 g/mol
InChI Key: ABLKPNDDOOYKQD-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C18H26N2O4S and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.16132849 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research involving similar thiophene carboxylate derivatives has focused on synthesizing new compounds with potential biological activities. For instance, studies have synthesized new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from thiophene carboxylate derivatives. These compounds exhibited antimicrobial activities, with some showing antibacterial and antifungal properties (Faty, Hussein, & Youssef, 2010). This suggests that structurally related compounds, such as "ethyl 5-acetyl-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate," could also have antimicrobial potential.

Antimicrobial Applications

Another study involving ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate and its derivatives highlighted their synthesis and characterization. These compounds were tested for in vitro antimicrobial activity, showing that some derivatives were more potent than standard drugs against specific fungi, indicating their potential as antimicrobial agents (Mabkhot et al., 2015).

Antiproliferative and Tumor Cell Selectivity

Research into thiophene derivatives with alkyl groups has revealed pronounced anti-proliferative activity and tumor cell selectivity. Compounds containing 2-amino-3-methylcarboxylate thiophene derivatives demonstrated significant selectivity and potency against specific tumor cell lines, offering insights into the development of new tumor-selective therapies (Thomas et al., 2017).

Synthesis and Characterization

The synthesis and characterization of novel polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones have also been explored. These compounds were synthesized through reactions involving thiophene carboxylate derivatives, demonstrating the versatility of thiophene carboxylates in synthesizing complex molecules with potential applications in various fields of research (Fu & Wang, 2008).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I have access to. Piperidines, which are part of this compound’s structure, are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Future Directions

Piperidines, which are part of this compound’s structure, are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-5-24-18(23)15-12(3)16(13(4)21)25-17(15)19-14(22)10-20-8-6-11(2)7-9-20/h11H,5-10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLKPNDDOOYKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CN2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-acetyl-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate
Reactant of Route 2
ethyl 5-acetyl-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate
Reactant of Route 3
ethyl 5-acetyl-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate
Reactant of Route 4
ethyl 5-acetyl-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate
Reactant of Route 5
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ethyl 5-acetyl-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate
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ethyl 5-acetyl-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate

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